1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one
Overview
Description
1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is a complex organic compound belonging to the pyridopyrimidine class This compound is characterized by its unique structure, which includes a cyclopentyl group, a mercapto group, a phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one typically involves multi-step organic reactions. One common approach is the condensation of pyrimidine derivatives with appropriate cyclopentyl, mercapto, phenyl, and trifluoromethyl precursors. The reaction conditions often include the use of strong bases or acids, elevated temperatures, and inert atmospheres to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and solvent choice, is crucial to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrido[2,3-d]pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), reducing agents (e.g., lithium aluminum hydride, sodium borohydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the mercapto group yields sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethyl moieties .
Scientific Research Applications
1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its potential therapeutic properties, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound may inhibit or modulate the activity of enzymes or receptors by binding to their active sites. This interaction can disrupt normal cellular processes, leading to therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives: Known for their CDK2 inhibitory activity.
Triazole-pyrimidine hybrids: Exhibited neuroprotective and anti-inflammatory properties
Uniqueness
1-cyclopentyl-7-phenyl-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its trifluoromethyl group, in particular, enhances its metabolic stability and bioavailability compared to similar compounds .
Properties
IUPAC Name |
1-cyclopentyl-7-phenyl-2-sulfanylidene-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3OS/c20-19(21,22)13-10-14(11-6-2-1-3-7-11)23-16-15(13)17(26)24-18(27)25(16)12-8-4-5-9-12/h1-3,6-7,10,12H,4-5,8-9H2,(H,24,26,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHQPAYWMZRTKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C3=C(C(=CC(=N3)C4=CC=CC=C4)C(F)(F)F)C(=O)NC2=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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